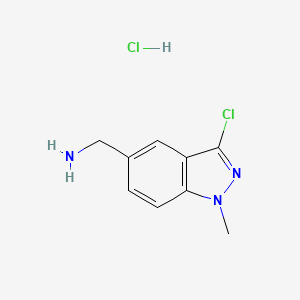
(3-Chloro-1-methylindazol-5-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-1-methylindazol-5-yl)methanamine;hydrochloride, commonly known as CMIM-HCl, is a chemical compound that has been used in scientific research for a variety of applications. It is a member of the indazole family, a group of compounds that have been studied for their potential therapeutic uses. CMIM-HCl has been investigated for its biochemical and physiological effects, as well as its potential advantages and limitations when used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
The study by Visagaperumal et al. (2010) involved the synthesis of various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which were evaluated for their antibacterial and antifungal activities. These compounds exhibited a variable degree of antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Visagaperumal et al., 2010).
Organic Ligand and Metal Complex Studies
A complex study by Chen et al. (2020) showcased a domino fusion of an organic ligand that depended on metal-induced and oxygen insertion. This research unveils significant implications for the synthesis of large molecules and understanding the role of metals in organic synthesis, which could be relevant for the application of "(3-Chloro-1-methylindazol-5-yl)methanamine;hydrochloride" in similar contexts (Chen et al., 2020).
Genetic Control of Methyl Halide Production
Research by Rhew et al. (2003) on Arabidopsis thaliana demonstrates the plant's capacity to produce and emit methyl halides, governed by the HARMLESS TO OZONE LAYER (HOL) gene. This study provides insights into natural sources of methyl halides and their environmental impacts, suggesting potential research applications for "this compound" in environmental science (Rhew et al., 2003).
Novel Schiff Bases and Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized a series of novel Schiff bases of 3-aminomethyl pyridine, showing significant anticonvulsant activity. This research highlights the therapeutic potential of Schiff bases in treating seizures, providing a relevant context for the exploration of "this compound" in medicinal chemistry (Pandey & Srivastava, 2011).
Characterization of Metal Complexes and Biological Activity
Al-Hakimi et al. (2020) conducted research on the synthesis, characterization, and biological activity evaluation of zirconium (IV), cadmium (II), and iron (III) complexes derived from Schiff base 2-aminomethylbenzimidazole and 2-hydroxynaphtadehyde. This study suggests potential applications in biological activity screening and provides insights into the synthesis of metal complexes, which could be relevant for further research involving "this compound" (Al-Hakimi et al., 2020).
Eigenschaften
IUPAC Name |
(3-chloro-1-methylindazol-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.ClH/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13;/h2-4H,5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEBVLIFPVFTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)C(=N1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


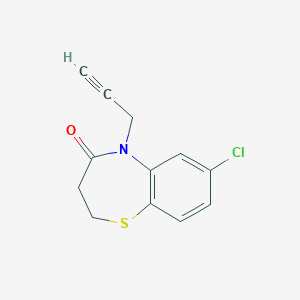
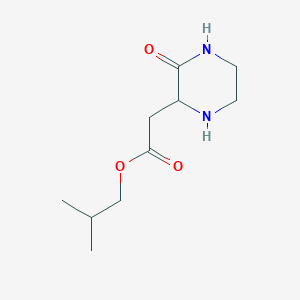
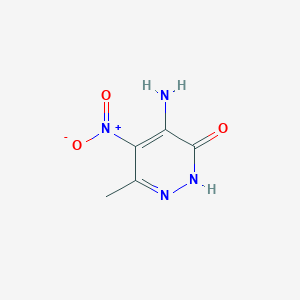
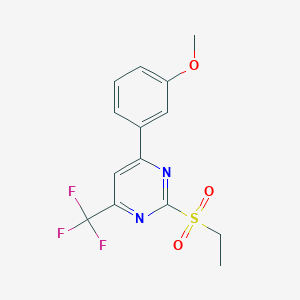

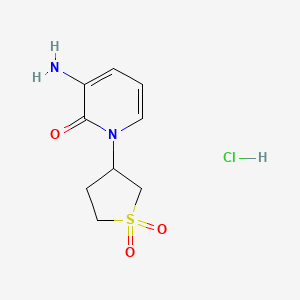

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2579836.png)
![2-cyclopentyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579837.png)
![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]-](/img/structure/B2579838.png)


